molecular formula C12H14FNO2 B12977041 Ethyl 2-(7-fluoroindolin-3-yl)acetate

Ethyl 2-(7-fluoroindolin-3-yl)acetate

Katalognummer: B12977041
Molekulargewicht: 223.24 g/mol
InChI-Schlüssel: CTJROVUVUGDRPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(7-fluoroindolin-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the indole ring enhances the compound’s biological activity and stability.

Vorbereitungsmethoden

The synthesis of Ethyl 2-(7-fluoroindolin-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Ethyl 2-(7-fluoroindolin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(7-fluoroindolin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 2-(7-fluoroindolin-3-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(7-fluoroindolin-3-yl)acetate can be compared with other similar compounds:

    Similar Compounds: Examples include Ethyl 2-(1H-indol-3-yl)acetate and Ethyl 2-(5-fluoroindolin-3-yl)acetate.

    Uniqueness: The presence of the fluorine atom at the 7-position of the indole ring distinguishes it from other indole derivatives, potentially enhancing its biological activity and stability.

Eigenschaften

Molekularformel

C12H14FNO2

Molekulargewicht

223.24 g/mol

IUPAC-Name

ethyl 2-(7-fluoro-2,3-dihydro-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H14FNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,8,14H,2,6-7H2,1H3

InChI-Schlüssel

CTJROVUVUGDRPO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1CNC2=C1C=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.